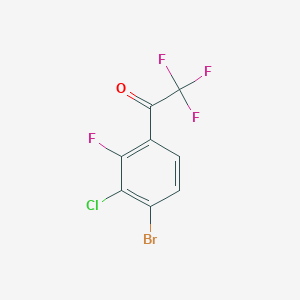

1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

Übersicht

Beschreibung

1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a trifluoromethyl ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

Halogenation: The starting material, a phenyl ring, undergoes halogenation to introduce bromine, chlorine, and fluorine atoms at specific positions.

Ketone Formation: The final step involves the formation of the ketone group, which can be accomplished through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the halogenation, trifluoromethylation, and oxidation steps sequentially.

Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products:

Substitution Products: Depending on the substituent introduced, various derivatives can be formed.

Reduction Products: The corresponding alcohol.

Oxidation Products: Carboxylic acids or other oxidized forms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique halogenation pattern makes it a valuable precursor in the development of drugs targeting specific biological pathways.

Case Study: Dapagliflozin Synthesis

- The compound can serve as an intermediate in synthesizing dapagliflozin, a medication used for managing type 2 diabetes mellitus. The synthesis involves multiple steps where this compound plays a crucial role in forming key intermediates necessary for the final product .

Organic Synthesis

The compound's reactivity allows it to participate in various organic reactions, including nucleophilic substitutions and electrophilic additions. It is particularly useful in synthesizing fluorinated compounds due to its trifluoroethyl group.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace halogens | Fluorinated aromatic compounds |

| Electrophilic Addition | Adds to double bonds or nucleophilic sites | Various substituted phenols |

| Cross-Coupling Reactions | Participates in coupling reactions with organometallics | Complex organic molecules |

Material Science

Due to its fluorinated structure, this compound exhibits properties that are beneficial in material science applications. It can be integrated into polymers or coatings to enhance chemical resistance and thermal stability.

Research Insight:

Studies indicate that incorporating fluorinated compounds into polymer matrices can significantly improve their hydrophobicity and chemical resistance, making them suitable for applications in harsh environments .

Wirkmechanismus

The mechanism by which 1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one exerts its effects depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways.

Chemical Reactivity: Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-3-chloro-2-fluorophenyl)ethanol: A related compound with an alcohol group instead of a ketone.

1-(4-Bromo-3-chloro-2-fluorophenyl)prop-2-en-1-ol: Another derivative with a propenyl group.

Uniqueness: 1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.

Biologische Aktivität

1-(4-Bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one (CAS: 1695359-94-4) is a synthetic compound featuring a complex halogenated aromatic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties.

The chemical formula for this compound is , with a molecular weight of approximately 271.006 g/mol. Its structure includes multiple halogen substituents which are known to enhance biological activity in various compounds.

| Property | Value |

|---|---|

| Molecular Formula | C8H3BrClF4O |

| Molecular Weight | 271.006 g/mol |

| CAS Number | 1695359-94-4 |

Antitumor Activity

Preliminary studies suggest that similar trifluoroethanones can exhibit antitumor activity by inducing apoptosis in cancer cells. The trifluoromethyl group is known for enhancing lipophilicity, potentially improving cellular uptake and bioavailability in tumor tissues.

A comparative analysis of analogs has demonstrated that modifications to the phenyl ring can significantly alter biological activity. For instance, compounds with electron-withdrawing groups tend to show higher cytotoxicity against certain cancer cell lines.

Case Studies

- Antiparasitic Activity : In a study focusing on the optimization of dihydroquinazolinone derivatives targeting malaria parasites, compounds with similar structural motifs demonstrated improved metabolic stability and enhanced activity against Plasmodium falciparum . While not directly linked to our compound, this highlights the potential for halogenated phenyl derivatives in antiparasitic drug design.

- Inhibition of Type III Secretion System : Research involving the inhibition of bacterial secretion systems has shown that certain fluorinated compounds can reduce virulence factor secretion in pathogenic bacteria . This suggests a potential application for this compound in combating bacterial infections.

The mechanisms underlying the biological activities of halogenated compounds often involve:

- Membrane Disruption : Halogens can interact with lipid membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Many halogenated compounds serve as enzyme inhibitors, disrupting metabolic pathways critical for pathogen survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and type of halogen substituents significantly influence biological efficacy. For example:

- Bromine vs. Chlorine : Brominated compounds often exhibit greater lipophilicity and biological activity compared to their chlorinated counterparts.

Eigenschaften

IUPAC Name |

1-(4-bromo-3-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrClF4O/c9-4-2-1-3(6(11)5(4)10)7(15)8(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJAXGCGUHHHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)C(F)(F)F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.